Cas no 2877688-49-6 (N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide)

N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is a structurally complex heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core linked to a piperidine moiety via an acetamide bridge. This scaffold is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, particularly in targeting oncogenic signaling pathways. The incorporation of the oxan-4-yl (tetrahydropyran) group enhances solubility and metabolic stability, while the piperidine spacer contributes to conformational flexibility, improving binding affinity. Such derivatives are frequently explored for their selectivity and potency in modulating protein-protein interactions or enzymatic activity. The compound's well-defined synthetic route allows for further derivatization, making it a valuable intermediate in drug discovery programs.
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide structure
2877688-49-6 structure
商品名:N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
CAS番号:2877688-49-6
MF:C19H25N5O2
メガワット:355.434103727341
CID:5309001
PubChem ID:165431712

N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide 化学的及び物理的性質

名前と識別子

    • AKOS040887822
    • N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
    • 2877688-49-6
    • F6830-8270
    • 1-Pyrido[2,3-d]pyrimidin-4-yl-N-(tetrahydro-2H-pyran-4-yl)-4-piperidineacetamide
    • インチ: 1S/C19H25N5O2/c25-17(23-15-5-10-26-11-6-15)12-14-3-8-24(9-4-14)19-16-2-1-7-20-18(16)21-13-22-19/h1-2,7,13-15H,3-6,8-12H2,(H,23,25)
    • InChIKey: QNVAQSWEEJSJRP-UHFFFAOYSA-N
    • ほほえんだ: N1(C2N=CN=C3N=CC=CC3=2)CCC(CC(NC2CCOCC2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 355.20082506g/mol
  • どういたいしつりょう: 355.20082506g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 463
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 80.2Ų

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 625.1±55.0 °C(Predicted)
  • 酸性度係数(pKa): 15.39±0.20(Predicted)

N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6830-8270-3mg
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
2877688-49-6
3mg
$94.5 2023-09-07
Life Chemicals
F6830-8270-2μmol
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
2877688-49-6
2μmol
$85.5 2023-09-07
Life Chemicals
F6830-8270-25mg
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
2877688-49-6
25mg
$163.5 2023-09-07
Life Chemicals
F6830-8270-30mg
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
2877688-49-6
30mg
$178.5 2023-09-07
Life Chemicals
F6830-8270-100mg
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
2877688-49-6
100mg
$372.0 2023-09-07
Life Chemicals
F6830-8270-20mg
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
2877688-49-6
20mg
$148.5 2023-09-07
Life Chemicals
F6830-8270-1mg
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
2877688-49-6
1mg
$81.0 2023-09-07
Life Chemicals
F6830-8270-50mg
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
2877688-49-6
50mg
$240.0 2023-09-07
Life Chemicals
F6830-8270-4mg
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
2877688-49-6
4mg
$99.0 2023-09-07
Life Chemicals
F6830-8270-15mg
N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
2877688-49-6
15mg
$133.5 2023-09-07

N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide 関連文献

N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamideに関する追加情報

Professional Introduction to N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide (CAS No. 2877688-49-6)

N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2877688-49-6, represents a novel molecular entity with potential applications in the development of therapeutic agents. Its unique structural framework, incorporating both heterocyclic and amide functionalities, positions it as a promising candidate for further exploration in drug discovery and molecular pharmacology.

The structural composition of N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is characterized by its intricate arrangement of rings and functional groups. The presence of an oxan ring, which is a five-membered oxygen-containing heterocycle, contributes to the compound's overall stability and reactivity. This feature is particularly intriguing from a chemical biology perspective, as it may influence the compound's interactions with biological targets. Additionally, the incorporation of a pyrido[2,3-d]pyrimidine moiety introduces a nitrogen-rich scaffold that is commonly associated with bioactive molecules. Pyrido[2,3-d]pyrimidines have been extensively studied for their potential roles in modulating various biological pathways, making this compound a compelling subject for further investigation.

In recent years, there has been a surge in research focused on developing small molecule inhibitors that target specific enzymes and receptors involved in disease pathways. N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide aligns with this trend, as its structural features suggest potential activity against enzymes that play critical roles in cancer, inflammation, and other metabolic disorders. The amide group in the molecule further enhances its pharmacological profile by facilitating hydrogen bonding interactions with biological targets. These interactions are essential for achieving high affinity and selectivity, which are key criteria for successful drug development.

The synthesis of N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The construction of the oxan ring typically involves cyclization reactions, while the integration of the pyrido[2,3-d]pyrimidine scaffold often necessitates multi-component reactions or sequential functionalization strategies. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity levels. These synthetic methodologies not only highlight the compound's complexity but also underscore the expertise required to produce it in sufficient quantities for preclinical and clinical studies.

The pharmacological evaluation of N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide has revealed intriguing properties that warrant further exploration. Initial in vitro studies have demonstrated its ability to inhibit specific enzymes with high selectivity. For instance, preliminary data suggest that this compound may exhibit inhibitory activity against kinases that are overexpressed in certain types of cancer. This observation aligns with the growing interest in kinase inhibitors as therapeutic agents and underscores the potential of N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4

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